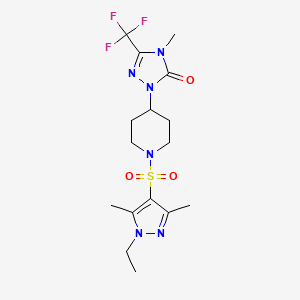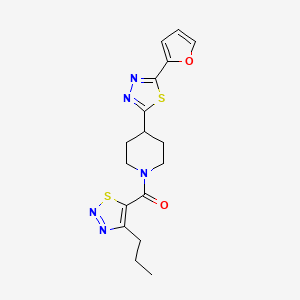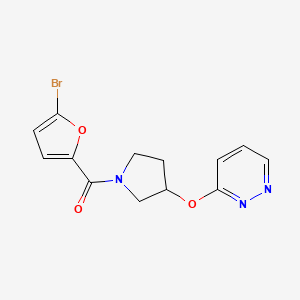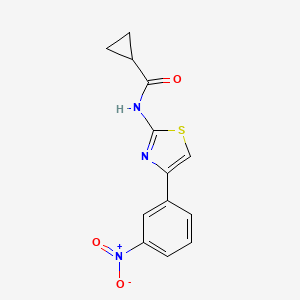![molecular formula C20H18N4O2S B2355115 5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one CAS No. 380453-55-4](/img/structure/B2355115.png)
5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
5-Morpholino derivatives, including the specified compound, are synthesized through various chemical reactions. For instance, a study by Lei et al. (2017) described a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives. These compounds were synthesized from commercially available materials through condensation, chlorination, and nucleophilic substitution, achieving a total yield of 43% (H. Lei, Linxiao Wang, Y. Xiong, & Z. Lan, 2017).
Application in Heterocyclic Synthesis
The compound's utility in heterocyclic synthesis is notable. Karimian and Karimi (2020) synthesized new compounds involving morpholino groups, contributing to the development of novel heterocyclic systems (A. Karimian & Z. Karimi, 2020).
Reactions with Nucleophiles
Clark and Smith (1972) demonstrated the reactivity of similar pyrimidotriazinone structures with nucleophiles like morpholine, yielding specific amino derivatives (Jim D. Clark & Carroll N. Smith, 1972).
Pharmacological Potential
These compounds, especially those with morpholino groups, have potential pharmacological applications, as seen in the synthesis of various derivatives with potential anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives incorporating morpholino groups and evaluated their COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antitumor Evaluation
Studies have also explored the antitumor properties of similar compounds. Mahmoud et al. (2018) evaluated novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives for their in vitro antitumor efficacy against human tumor cell lines (M. Mahmoud, F. S. A. Abu El‐Azm, M. F. Ismail, Mohamed H. Hekal, & Yasmeen M. Ali, 2018).
properties
IUPAC Name |
19-morpholin-4-yl-9-thia-1,11,20-triazapentacyclo[10.8.0.03,10.04,8.013,18]icosa-3(10),4(8),11,13,15,17,19-heptaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-20-16-14-6-3-7-15(14)27-19(16)21-17-12-4-1-2-5-13(12)18(22-24(17)20)23-8-10-26-11-9-23/h1-2,4-5H,3,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNMKCPXZCMVQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)N6CCOCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2355032.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2355038.png)



![(3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2355045.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2355046.png)
![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)

![2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2355052.png)

![1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2355054.png)
![2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole](/img/structure/B2355055.png)